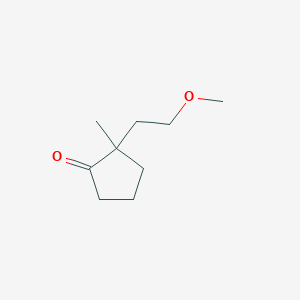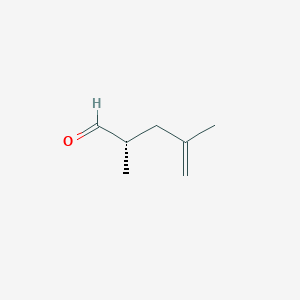
4-Pentenal, 2,4-dimethyl-, (2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pentenal, 2,4-dimethyl-, (2S)- is an organic compound with the molecular formula C7H12O. It is a type of aldehyde characterized by the presence of a pentenal group with two methyl substituents at the 2 and 4 positions. The (2S) notation indicates the stereochemistry of the molecule, specifying the spatial arrangement of the atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenal, 2,4-dimethyl-, (2S)- can be achieved through various organic reactions. One common method involves the aldol condensation of 2,4-dimethylpentanal with acetaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and is conducted at room temperature.
Industrial Production Methods
In an industrial setting, the production of 4-Pentenal, 2,4-dimethyl-, (2S)- may involve the catalytic hydrogenation of 2,4-dimethyl-2-pentene followed by oxidation. This method ensures high yield and purity of the final product. The reaction conditions include the use of a palladium catalyst and controlled temperature and pressure settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pentenal, 2,4-dimethyl-, (2S)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Grignard reagents (RMgX) in anhydrous ether.
Major Products Formed
Oxidation: 2,4-Dimethylpentanoic acid.
Reduction: 2,4-Dimethylpentanol.
Substitution: Various substituted pentenals depending on the nucleophile used.
Applications De Recherche Scientifique
4-Pentenal, 2,4-dimethyl-, (2S)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-Pentenal, 2,4-dimethyl-, (2S)- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-4-pentenal: Similar structure but differs in the position of the methyl groups.
4-Penten-1-ol: Contains a hydroxyl group instead of an aldehyde group.
2,4-Dimethylpentanoic acid: The oxidized form of 4-Pentenal, 2,4-dimethyl-, (2S)-.
Uniqueness
4-Pentenal, 2,4-dimethyl-, (2S)- is unique due to its specific stereochemistry and the presence of both an aldehyde group and a pentenal structure. This combination of features makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propriétés
Numéro CAS |
82507-48-0 |
|---|---|
Formule moléculaire |
C7H12O |
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
(2S)-2,4-dimethylpent-4-enal |
InChI |
InChI=1S/C7H12O/c1-6(2)4-7(3)5-8/h5,7H,1,4H2,2-3H3/t7-/m0/s1 |
Clé InChI |
AUYPKQURWYJDFV-ZETCQYMHSA-N |
SMILES isomérique |
C[C@@H](CC(=C)C)C=O |
SMILES canonique |
CC(CC(=C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane](/img/structure/B14412796.png)
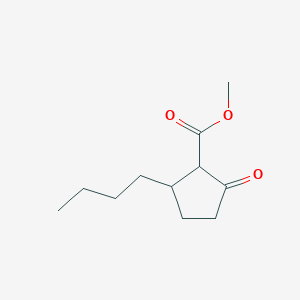
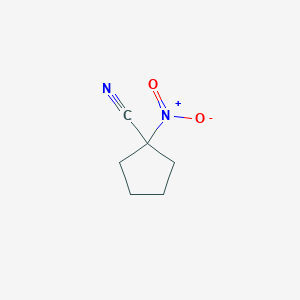

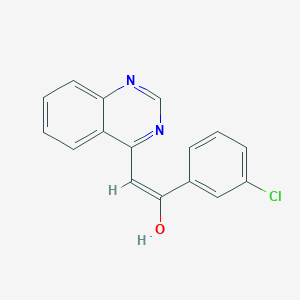

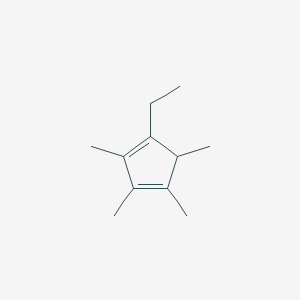

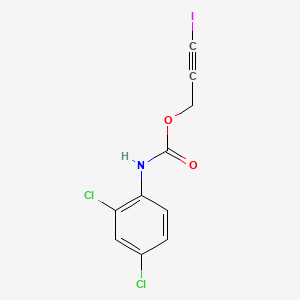
![1-{[1-Bromo-2-(2,2-dimethylpropoxy)ethenyl]oxy}-2,2-dimethylpropane](/img/structure/B14412853.png)
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-methoxyphenol](/img/structure/B14412855.png)
![4-Methoxyphenyl 4-[(undec-10-en-1-yl)oxy]benzoate](/img/structure/B14412856.png)
